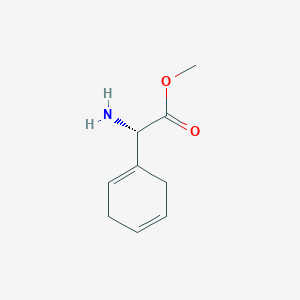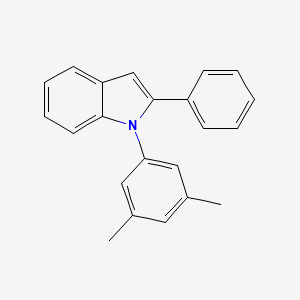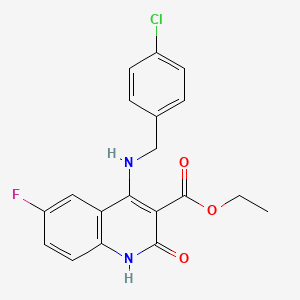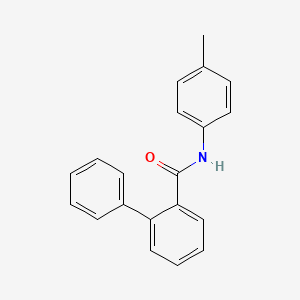
Monosodium gluta-mate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium L-glutamate monohydrate, commonly known as monosodium glutamate (MSG), is the sodium salt of L-glutamic acid. It is widely used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. Sodium L-glutamate monohydrate is found naturally in some foods, such as tomatoes and cheese, and is also produced industrially .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium L-glutamate monohydrate can be synthesized through the fermentation of carbohydrates. The process involves the use of bacteria such as Corynebacterium glutamicum, which converts carbohydrates into L-glutamic acid. The L-glutamic acid is then neutralized with sodium hydroxide to form sodium L-glutamate .
Industrial Production Methods
Industrial production of sodium L-glutamate monohydrate typically involves the fermentation of sugar beets, sugar cane, or molasses. The fermentation process is followed by crystallization and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium L-glutamate monohydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions involving sodium L-glutamate monohydrate include oxidizing agents, reducing agents, and various acids and bases. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from reactions involving sodium L-glutamate monohydrate include sodium pyroglutamate and other derivatives of glutamic acid .
Wissenschaftliche Forschungsanwendungen
Sodium L-glutamate monohydrate has a wide range of applications in scientific research:
Biology: It is used in cell culture media to support the growth of cells and tissues.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the food industry as a flavor enhancer and in the production of various food products.
Wirkmechanismus
Sodium L-glutamate monohydrate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is derived from sodium L-glutamate monohydrate, cannot cross the blood-brain barrier in significant quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium glutamate: Similar to sodium L-glutamate monohydrate but without the water of hydration.
Disodium inosinate: Another flavor enhancer used in combination with sodium L-glutamate monohydrate.
Disodium guanylate: Often used with sodium L-glutamate monohydrate to enhance the umami flavor in foods.
Uniqueness
Sodium L-glutamate monohydrate is unique due to its widespread use as a flavor enhancer and its ability to intensify the savory taste of foods. Its natural occurrence in various foods and its safety profile, as recognized by regulatory agencies, further distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C5H10NNaO5 |
|---|---|
Molekulargewicht |
187.13 g/mol |
IUPAC-Name |
sodium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
GJBHGUUFMNITCI-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)



![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)









